molecular formula C10H13ClN2O B8522337 N-[2-amino-2-(4-chlorophenyl)ethyl]acetamide

N-[2-amino-2-(4-chlorophenyl)ethyl]acetamide

Cat. No.: B8522337
M. Wt: 212.67 g/mol
InChI Key: XHBLGQHNWRNULV-UHFFFAOYSA-N
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Description

N-[2-amino-2-(4-chlorophenyl)ethyl]acetamide is an organic compound with a molecular formula of C10H13ClN2O It is characterized by the presence of an acetamide group attached to a 2-amino-2-(4-chlorophenyl)ethyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-amino-2-(4-chlorophenyl)ethyl]acetamide typically involves the reaction of 4-chlorophenylacetonitrile with ethyl chloroacetate in the presence of a base such as sodium ethoxide. The resulting intermediate is then subjected to hydrolysis and subsequent reaction with ammonia to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[2-amino-2-(4-chlorophenyl)ethyl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines .

Scientific Research Applications

N-[2-amino-2-(4-chlorophenyl)ethyl]acetamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of N-[2-amino-2-(4-chlorophenyl)ethyl]acetamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest involvement in pathways related to cell proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-amino-2-(4-chlorophenyl)ethyl]acetamide is unique due to the presence of both the aminoethyl and chlorophenyl groups, which confer specific chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C10H13ClN2O

Molecular Weight

212.67 g/mol

IUPAC Name

N-[2-amino-2-(4-chlorophenyl)ethyl]acetamide

InChI

InChI=1S/C10H13ClN2O/c1-7(14)13-6-10(12)8-2-4-9(11)5-3-8/h2-5,10H,6,12H2,1H3,(H,13,14)

InChI Key

XHBLGQHNWRNULV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCC(C1=CC=C(C=C1)Cl)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

Tert-butyl 2-acetamido-1-(4-chlorophenyl)ethylcarbamate (Intermediate 82) (148 mg, 0.47 mmol) was treated with trifluoroacetic acid (2 mL). The solution was stirred for 1 hours at room temperature. The mixture was concentrated under reduced pressure. The crude product was purified by ion exchange chromatography, using an SCX column. The residue was loaded onto the column in methanol and washed with methanol. The desired product was eluted from the column using 2M ammonia in methanol and pure fractions were evaporated to dryness to afford N-(2-amino-2-(4-chlorophenyl)ethyl)acetamide (98 mg, 97%) as a pale yellow crystalline solid.
Name
Tert-butyl 2-acetamido-1-(4-chlorophenyl)ethylcarbamate
Quantity
148 mg
Type
reactant
Reaction Step One
Name
Intermediate 82
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One

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